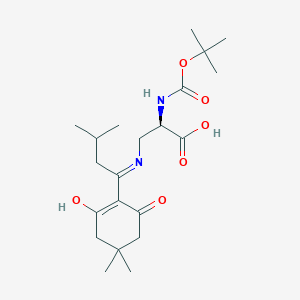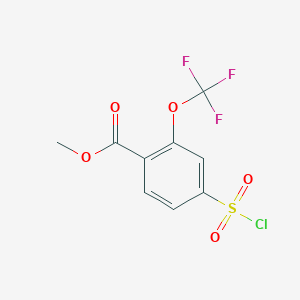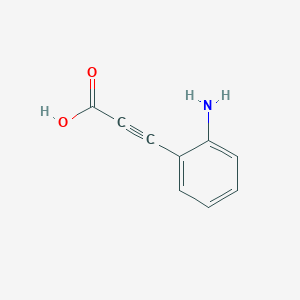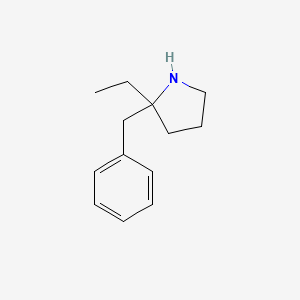![molecular formula C11H9NS B12091923 3-(Benzo[b]thiophen-3-yl)propanenitrile](/img/structure/B12091923.png)
3-(Benzo[b]thiophen-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[b]thiophen-3-yl)propanenitrile is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound has a molecular formula of C11H9NS and a molecular weight of 187.26 g/mol . Benzothiophenes are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-(Benzo[b]thiophen-3-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of benzo[b]thiophene with propanenitrile under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(Benzo[b]thiophen-3-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)propanenitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiophene derivatives have shown potential as therapeutic agents due to their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . In the industry, these compounds are used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The sulfur atom in the benzothiophene ring can participate in various chemical interactions, influencing the compound’s biological activity. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
3-(Benzo[b]thiophen-3-yl)propanenitrile can be compared with other benzothiophene derivatives such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene . These compounds share similar structural features but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H9NS |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)propanenitrile |
InChI |
InChI=1S/C11H9NS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4H2 |
InChI Key |
KVQFWOVQEKXJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)





![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)



![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)

